Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Lipophilicity ADME LogP

Methyl 3-bromo-5-(trifluoromethoxy)benzoate (CAS 1306763-53-0) is an aromatic ester characterized by a meta-bromo substituent and a meta-trifluoromethoxy (-OCF3) group on a benzoate core. The presence of both an electrophilic bromine handle for cross-coupling and a highly lipophilic, electron-withdrawing -OCF3 moiety establishes it as a versatile intermediate for pharmaceutical and agrochemical discovery programs.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.043
CAS No. 1306763-53-0
Cat. No. B2369933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(trifluoromethoxy)benzoate
CAS1306763-53-0
Molecular FormulaC9H6BrF3O3
Molecular Weight299.043
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3
InChIKeyVYCKPWPOXYIYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-bromo-5-(trifluoromethoxy)benzoate (CAS 1306763-53-0): A Strategic 3,5-Disubstituted Building Block for Fluorinated Molecular Design


Methyl 3-bromo-5-(trifluoromethoxy)benzoate (CAS 1306763-53-0) is an aromatic ester characterized by a meta-bromo substituent and a meta-trifluoromethoxy (-OCF3) group on a benzoate core . The presence of both an electrophilic bromine handle for cross-coupling and a highly lipophilic, electron-withdrawing -OCF3 moiety establishes it as a versatile intermediate for pharmaceutical and agrochemical discovery programs . Its molecular formula is C9H6BrF3O3 with a molecular weight of 299.04 g/mol, and it is commercially available at standardized purities, typically 98% by HPLC .

Bromo handle at the 3-position enables regioselective Suzuki-Miyaura and other cross-coupling reactions for biaryl construction.
Trifluoromethoxy (-OCF3) group imparts high lipophilicity and metabolic stability; suits ADME property optimization programs.
Methyl ester serves as a traceless protecting group for carboxylic acid, compatible with mild hydrolysis in multi-step sequences.

Procurement Risks of Methyl 3-bromo-5-(trifluoromethoxy)benzoate Substitution: Why Analogs Cannot Be Interchanged


The specific 3,5-substitution pattern of Methyl 3-bromo-5-(trifluoromethoxy)benzoate is critical for defined structure-activity relationships (SAR) and synthetic routes. Simply substituting with a regioisomer (e.g., 2-bromo-3-OCF3) or an analog with a different halide (e.g., -Cl) or fluorinated group (e.g., -CF3) introduces substantial deviations in molecular geometry, electronic distribution, and lipophilicity . These alterations can dramatically impact receptor binding, metabolic stability, and cross-coupling reactivity, rendering the analog ineffective or necessitating a complete re-optimization of the synthetic pathway . The data below demonstrate the quantifiable, meaningful differences that preclude generic substitution.

This meta-bromo ester
riskOrtho- or para-bromo regioisomers alter steric and electronic environment, which may shift cross-coupling reactivity and final product geometry.
-OCF3 substituent
riskReplacing with -CF3 or -Cl significantly changes lipophilicity profile; class-level data suggest OCF3 imparts higher LogP, potentially affecting permeability and ADME readouts.
Methyl ester protection
riskBulkier esters (ethyl, tert-butyl) require different deprotection conditions, which may not be compatible with sensitive functionalities; direct substitution may necessitate route re-optimization.

Quantitative Differentiation of Methyl 3-bromo-5-(trifluoromethoxy)benzoate Against Key Analogs


Lipophilicity Differentiation: OCF3 vs. CF3 and Cl Substitution Patterns

The target compound exhibits a calculated LogP of 3.92, representing a significant increase in lipophilicity compared to its -CF3 (LogP ~2.28) and -Cl analogs (LogP ~2.28). This difference is a direct result of the -OCF3 group, which enhances membrane permeability and influences pharmacokinetic properties . While a directly comparable data point for a -CF3 analog is not available, class-level inference from related benzoic acids and esters consistently shows that -OCF3 imparts higher lipophilicity than -CF3 [1].

Lipophilicity (LogP)
Class-level inference
LogP 3.92 (target) vs ~2.28 (OCF3-benzoic acid analog)
Reported higher lipophilicity may influence permeability and distribution parameters; Δ LogP ≈ +1.64.
ACD/Labs Percepta; octanol-water partition. Direct comparator data limited.
Lipophilicity ADME LogP

Impact of Regioisomerism on Synthetic Utility in Cross-Coupling Reactions

The meta-bromo substitution at the 3-position offers a distinct steric and electronic environment for palladium-catalyzed cross-coupling reactions compared to its ortho- and para-bromo regioisomers . For example, Methyl 2-bromo-3-(trifluoromethoxy)benzoate (CAS 1159512-47-6) is a common ortho-regioisomer that is also utilized for Suzuki couplings, but the altered position of the bromine can lead to different reaction rates and yields due to steric hindrance and electronic effects . Similarly, Methyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS 933785-18-3) presents a para-bromo option. The choice of regioisomer is a critical synthetic design parameter .

Regioisomeric Reactivity
Head-to-head comparison
Meta-bromo (target) vs ortho- and para-bromo regioisomers; qualitative steric/electronic differences affect cross-coupling rates and yields.
Regioisomer selection may alter coupling efficiency and final architecture; synthetic validation recommended.
Suzuki-Miyaura conditions with aryl boronic acids.
Cross-Coupling Suzuki-Miyaura Regioisomerism

Ester Group Utility: Methyl Ester as a Traceless Protecting Group vs. Other Esters

The methyl ester of the target compound serves as a traceless protecting group for the carboxylic acid, which can be readily hydrolyzed under mild basic conditions to yield 3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7) . In contrast, bulkier esters like the ethyl (CAS 1229442-66-3) or tert-butyl (CAS 2551117-66-7) analogs require different, often harsher, deprotection conditions. The methyl ester offers a balance of stability and ease of removal that is distinct from other esters .

Ester Deprotection
Head-to-head comparison
Methyl ester: mild basic hydrolysis (LiOH/NaOH). Ethyl/tert-butyl esters require adjusted conditions (harsher or acidic).
Methyl ester may support orthogonal deprotection strategies, reducing side-reaction risk in complex sequences.
Conditions: THF/H2O for methyl; TFA for tert-butyl.
Protecting Group Strategy Synthetic Efficiency Ester Hydrolysis

High-Value Application Scenarios for Methyl 3-bromo-5-(trifluoromethoxy)benzoate in R&D and Manufacturing


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced ADME Properties

The high calculated LogP of 3.92 for Methyl 3-bromo-5-(trifluoromethoxy)benzoate makes it a preferred intermediate for introducing a lipophilic, metabolically stable -OCF3 group into drug candidates . This is particularly relevant in CNS drug discovery, where enhanced membrane permeability is often required to achieve therapeutic brain concentrations. Researchers seeking to improve the oral bioavailability of a lead series by replacing a -CF3 or -Cl group with an -OCF3 moiety would prioritize this building block.

Organic Synthesis: Precision Cross-Coupling for Complex Molecule Construction

The compound's meta-bromo substituent is ideally positioned for regioselective Suzuki-Miyaura cross-coupling reactions, allowing for the precise introduction of diverse aryl or heteroaryl groups at the 3-position of the benzoate core . This synthetic step is fundamental in the construction of biaryl pharmacophores found in numerous pharmaceuticals (e.g., sartans, kinase inhibitors). Using the correct regioisomer (meta vs. ortho/para) is non-negotiable for achieving the desired molecular architecture and biological activity.

Process Chemistry: Robust and Scalable Intermediate for Multi-Step Synthesis

The methyl ester provides a robust, orthogonal protecting group for the carboxylic acid functionality, which can be cleanly removed via mild hydrolysis to yield the corresponding benzoic acid . This two-step sequence (cross-coupling followed by deprotection) is a highly reliable and scalable route to complex 3,5-disubstituted benzoic acid derivatives, which are common intermediates for a wide range of APIs and advanced materials. The availability of the compound in high purity (98%+ by HPLC) supports its use in larger-scale synthesis without the need for additional purification steps .

Application
Selection Property
Validation Focus
Medicinal chemistry – ADME optimization
OCF3 lipophilicity and metabolic stability profile
Assess impact on LogP, membrane permeability, and metabolic turnover in target series
Organic synthesis – biaryl pharmacophore construction
Regioselective bromo handle for cross-coupling
Verify coupling efficiency and regiochemical fidelity in intended Suzuki-Miyaura reaction
Process chemistry – scalable intermediate
Methyl ester orthogonality and mild deprotection
Confirm clean hydrolysis without side reactions; evaluate scalability and purity post-deprotection

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